molecular formula C13H15BrN4O2 B125099 Trimethoprim impurity F CAS No. 16285-82-8

Trimethoprim impurity F

Cat. No.: B125099
CAS No.: 16285-82-8
M. Wt: 339.19 g/mol
InChI Key: XJSNBPJINGRLAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethoprim impurity F, chemically known as 5-[(3-Bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine, is a byproduct found in the synthesis of trimethoprim. Trimethoprim is an antibacterial agent used primarily to treat urinary tract infections and is often combined with sulfamethoxazole for a synergistic effect. The presence of impurities like impurity F is critical to monitor for ensuring the safety and efficacy of pharmaceutical products .

Mechanism of Action

Target of Action

The primary target of Trimethoprim and its impurities, including 4-Desmethoxy-4-bromo Trimethoprim, is the bacterial enzyme dihydrofolate reductase (DHFR) . This enzyme plays a critical role in the synthesis of tetrahydrofolic acid (THF), a necessary component for bacterial DNA synthesis .

Mode of Action

Trimethoprim and its impurities act as reversible inhibitors of DHFR . By binding to this enzyme, they prevent the conversion of dihydrofolic acid (DHF) to THF . This inhibition disrupts the synthesis of bacterial nucleic acids and proteins, ultimately leading to bacterial death .

Biochemical Pathways

The inhibition of DHFR affects several biochemical pathways. It disrupts the synthesis of thymidylate and purines , as well as several amino acids like glycine, methionine, serine, and N-formyl-methionyl tRNA . This disruption leads to an imbalance in the pathways involved in active synthesizing thymidylate, disrupts DNA replication, and eventually causes cell death .

Pharmacokinetics

Trimethoprim is readily and extensively absorbed, achieving steady-state concentrations after approximately 3 days of repeat administration . Peak serum concentrations are achieved within 1 to 4 hours following administration

Result of Action

The result of Trimethoprim’s action is the inhibition of bacterial growth and survival. By blocking the production of THF, it prevents the synthesis of bacterial DNA, leading to bacterial death .

Action Environment

The action of Trimethoprim can be influenced by environmental factors such as pH. For instance, at pH 7, more of the drug is recovered compared to pH 5, which correlates with classical growth curve measurements . This suggests that the ionization state of Trimethoprim, which can be affected by pH, influences its activity .

Biochemical Analysis

Biochemical Properties

Trimethoprim impurity F, like Trimethoprim, is likely to interact with enzymes and proteins involved in bacterial nucleic acid synthesis. Trimethoprim is known to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides in bacteria . Although specific interactions of this compound have not been extensively studied, it is plausible that it may have similar interactions due to its structural similarity to Trimethoprim.

Cellular Effects

Given its structural similarity to Trimethoprim, it may influence cell function by disrupting nucleic acid synthesis, thereby inhibiting bacterial growth

Molecular Mechanism

Trimethoprim, the parent compound, acts by inhibiting the enzyme DHFR, thereby disrupting the synthesis of nucleic acids in bacteria

Metabolic Pathways

Trimethoprim is known to interfere with the folate metabolism pathway in bacteria . Given the structural similarity of this compound to Trimethoprim, it is plausible that it may be involved in similar metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trimethoprim impurity F involves the use of guanidine nitrate or methylguanidine hydrochloride as cyclizing agents. These agents are condensed with trimethoprim methyl ether derivatives of different structures to obtain various impurities, including impurity F . The reaction conditions typically involve the use of solvents such as ethyl acetate and methyl formate, with the reaction time being relatively short and yielding high amounts of the desired impurity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The raw materials used are readily available, and the reaction conditions are optimized for maximum yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: Trimethoprim impurity F undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds .

Scientific Research Applications

Trimethoprim impurity F has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Trimethoprim impurity F is unique due to the presence of a bromine atom in its structure, which can significantly alter its chemical properties and reactivity compared to other impurities. This bromine atom can participate in various chemical reactions, making impurity F a valuable compound for studying halogenated derivatives of trimethoprim .

Properties

IUPAC Name

5-[(3-bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4O2/c1-19-10-5-7(4-9(14)11(10)20-2)3-8-6-17-13(16)18-12(8)15/h4-6H,3H2,1-2H3,(H4,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSNBPJINGRLAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CC2=CN=C(N=C2N)N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388342
Record name UNII-VS20D6Q9V2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16285-82-8
Record name Trimethoprim impurity F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016285828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UNII-VS20D6Q9V2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-((3-BROMO-4,5-DIMETHOXYPHENYL)METHYL)-2,4-PYRIMIDINEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS20D6Q9V2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.